N'-[2-(diethylamino)ethyl]-4-ethoxybenzenecarboximidamide;hydrochloride N'-[2-(diethylamino)ethyl]-4-ethoxybenzenecarboximidamide;hydrochloride
Brand Name: Vulcanchem
CAS No.: 135420-42-7
VCID: VC17079388
InChI: InChI=1S/C15H25N3O.ClH/c1-4-18(5-2)12-11-17-15(16)13-7-9-14(10-8-13)19-6-3;/h7-10H,4-6,11-12H2,1-3H3,(H2,16,17);1H
SMILES:
Molecular Formula: C15H26ClN3O
Molecular Weight: 299.84 g/mol

N'-[2-(diethylamino)ethyl]-4-ethoxybenzenecarboximidamide;hydrochloride

CAS No.: 135420-42-7

Cat. No.: VC17079388

Molecular Formula: C15H26ClN3O

Molecular Weight: 299.84 g/mol

* For research use only. Not for human or veterinary use.

N'-[2-(diethylamino)ethyl]-4-ethoxybenzenecarboximidamide;hydrochloride - 135420-42-7

Specification

CAS No. 135420-42-7
Molecular Formula C15H26ClN3O
Molecular Weight 299.84 g/mol
IUPAC Name N'-[2-(diethylamino)ethyl]-4-ethoxybenzenecarboximidamide;hydrochloride
Standard InChI InChI=1S/C15H25N3O.ClH/c1-4-18(5-2)12-11-17-15(16)13-7-9-14(10-8-13)19-6-3;/h7-10H,4-6,11-12H2,1-3H3,(H2,16,17);1H
Standard InChI Key VYEHOOXQCHXIQA-UHFFFAOYSA-N
Canonical SMILES CCN(CC)CCN=C(C1=CC=C(C=C1)OCC)N.Cl

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure comprises a benzene ring substituted with an ethoxy group (–OCH₂CH₃) at the para position and a carboximidamide group (–C(=NH)NH–) at the ortho position. The carboximidamide nitrogen is further functionalized with a 2-(diethylamino)ethyl chain, which contributes to its basicity and solubility in acidic conditions. Protonation of the tertiary amine in the diethylamino group by hydrochloric acid yields the hydrochloride salt, enhancing its stability and aqueous solubility .

Key Structural Features:

  • Ethoxy Group: Enhances lipophilicity, influencing membrane permeability.

  • Diethylaminoethyl Chain: Provides a protonatable site for salt formation and potential interaction with biological targets.

  • Carboximidamide Backbone: Serves as a hydrogen bond donor/acceptor, critical for molecular recognition.

Physicochemical Data

PropertyValue
Molecular FormulaC₁₅H₂₆ClN₃O
Molecular Weight299.84 g/mol
IUPAC NameN'-[2-(Diethylamino)ethyl]-4-ethoxybenzenecarboximidamide;hydrochloride
SMILESCCN(CC)CCNC(=N)C1=CC=C(C=C1)OCC.Cl
InChI KeyVYEHOOXQCHXIQA-UHFFFAOYSA-N

The hydrochloride salt’s solubility in polar solvents like water and ethanol is attributed to ionic interactions, while the ethoxy and diethylamino groups moderate its partition coefficient (logP), balancing hydrophilicity and lipophilicity .

Synthesis and Preparation

Reaction Pathway

The synthesis of N'-[2-(diethylamino)ethyl]-4-ethoxybenzenecarboximidamide hydrochloride proceeds via three principal stages:

  • Alkylation of 4-Ethoxybenzeneamine:

    • 4-Ethoxybenzeneamine is reacted with chloroacetonitrile in the presence of a base (e.g., K₂CO₃) to form 4-ethoxybenzenecarbonitrile.

    • Reaction:

      C₆H₅OCH₂CH₃NH₂ + ClCH₂CN → C₆H₅OCH₂CH₃NHCH₂CN + HCl\text{C₆H₅OCH₂CH₃NH₂ + ClCH₂CN → C₆H₅OCH₂CH₃NHCH₂CN + HCl}

.

  • Amidation to Carboximidamide:

    • The nitrile intermediate undergoes hydrolysis under acidic conditions (e.g., HCl, H₂O) to yield 4-ethoxybenzenecarboximidamide.

    • Reaction:

      C₆H₅OCH₂CH₃NHCH₂CN + 2 H₂O → C₆H₅OCH₂CH₃NHCH₂C(=NH)OH + NH₃\text{C₆H₅OCH₂CH₃NHCH₂CN + 2 H₂O → C₆H₅OCH₂CH₃NHCH₂C(=NH)OH + NH₃}

.

  • Diethylaminoethyl Functionalization and Salt Formation:

    • The carboximidamide is alkylated with 2-(diethylamino)ethyl chloride, followed by treatment with hydrochloric acid to precipitate the hydrochloride salt.

    • Reaction:

      C₆H₅OCH₂CH₃NHC(=NH)NH₂ + ClCH₂CH₂N(CH₂CH₃)₂ → C₁₅H₂₅N₃O\cdotpHCl\text{C₆H₅OCH₂CH₃NHC(=NH)NH₂ + ClCH₂CH₂N(CH₂CH₃)₂ → C₁₅H₂₅N₃O·HCl}

.

Purification and Characterization

Crude product is purified via recrystallization from ethanol/water mixtures, yielding a white crystalline solid. Purity is verified using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. The hydrochloride salt’s structure is confirmed by comparing experimental IR spectra (e.g., N–H stretch at 3300 cm⁻¹, C=NH absorption at 1650 cm⁻¹) with computational predictions.

Comparison with Structural Analogs

N-(2-(Diethylamino)ethyl)-4-ethoxybenzamide Hydrochloride (CID 216382)

PropertyTarget CompoundCID 216382
Molecular FormulaC₁₅H₂₆ClN₃OC₁₅H₂₅ClN₂O₂
Molecular Weight299.84 g/mol300.82 g/mol
Key Functional GroupsCarboximidamide, EthoxyBenzamide, Ethoxy
BioactivityUndeterminedLocal Anesthetic

The replacement of the carboximidamide group (–C(=NH)NH₂) with a benzamide (–C(=O)NH₂) reduces basicity, altering receptor binding kinetics .

2-Chloro-N-(2-(diethylamino)ethyl)quinoline-4-carboxamide (CID 13255244)

PropertyTarget CompoundCID 13255244
Molecular FormulaC₁₅H₂₆ClN₃OC₁₆H₂₀ClN₃O
Molecular Weight299.84 g/mol305.80 g/mol
Key Functional GroupsEthoxy, CarboximidamideChloro, Quinoline, Carboxamide
BioactivityUndeterminedAntimalarial (hypothesized)

The quinoline ring in CID 13255244 confers planar rigidity, potentially enhancing DNA intercalation, while the chloro substituent increases electrophilicity and toxicity .

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